![molecular formula C26H28N4O6 B2536009 9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-12-0](/img/structure/B2536009.png)
9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, is a derivative of the triazoloquinazolinone family. These compounds are known for their potential biological activities and their complex molecular structure that allows for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives typically involves the reaction of 3-amino-1,2,4-triazole with various arylidene derivatives. In the case of the compound , the synthesis would likely involve a similar heterocyclization process as described in the first paper, where the direction of heterocyclization has been established and potential mechanisms for the formation of the pyrimidine heterocycle have been analyzed . The second paper provides insight into the synthesis of related compounds, where the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of a base leads to the formation of 1,2,4-triazoloquinazolinones . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by a fused triazole and quinazolinone ring system. The presence of multiple methoxy groups in the compound of interest suggests increased molecular complexity and potential for hydrogen bonding. The exact structure would require further analysis, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms and the conformation of the molecule.
Chemical Reactions Analysis
Triazoloquinazolinones can undergo a variety of chemical reactions due to the presence of reactive sites within their structure. The first paper suggests that the formation of the pyrimidine heterocycle is a key step in the synthesis of these compounds . The second paper indicates that the triazoloquinazolinones can be further modified by dehydrogenation or by reaction with active methylene compounds to produce condensed products . These reactions could be explored to modify the compound of interest and to create derivatives with different properties or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinones would be influenced by their molecular structure. The presence of methoxy groups would affect the compound's solubility in organic solvents and could also impact its melting point. The compound's stability, reactivity, and potential biological activity would be determined by the arrangement of the rings and the substituents attached to them. The papers provided do not give specific details on the physical and chemical properties of the compound , but these properties could be inferred from the general behavior of similar triazoloquinazolinone derivatives .
科学的研究の応用
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute a significant class of compounds in medicinal chemistry due to their structural stability and the ability to be functionalized with various bioactive moieties. These compounds are found in over 200 naturally occurring alkaloids and have been synthesized in numerous variants for potential medicinal applications. Their broad spectrum of biological activities includes antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). This highlights the potential of quinazoline derivatives, including the compound , in contributing to the development of new antibacterial agents.
Triazole Derivatives and Their Applications
Triazole derivatives, similar in some structural aspects to the triazoloquinazolinone core of the compound , have been the subject of extensive research due to their wide range of biological activities. These compounds have been investigated for their potential uses in treating various diseases, including metabolic disorders, cancer, neurological disorders, and cardiovascular diseases. The fat-reducing properties of certain triazole derivatives, attributed to their actions like prevention of muscle protein catabolism and enhancement of thermogenesis and lipid oxidation, suggest their utility in weight management treatments. Additionally, their experimental exploration for anti-cancer, anti-diabetic, and anti-inflammatory properties indicates a broad spectrum of potential therapeutic applications (Gavaraskar et al., 2015).
Optoelectronic Applications
Beyond medicinal chemistry, the structural motif of quinazoline derivatives has found applications in the field of optoelectronics. Research on quinazoline and pyrimidine derivatives has led to the development of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating innovative optoelectronic materials, indicating the potential utility of the compound in this domain as well (Lipunova et al., 2018).
特性
IUPAC Name |
9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-32-18-11-6-8-15(23(18)35-4)22-21-16(9-7-10-17(21)31)27-26-28-25(29-30(22)26)14-12-19(33-2)24(36-5)20(13-14)34-3/h6,8,11-13,22H,7,9-10H2,1-5H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWVPYKQQEKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

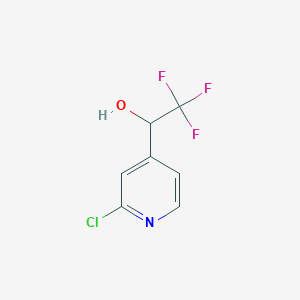
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)
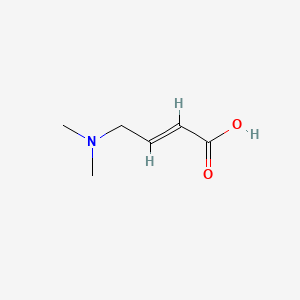
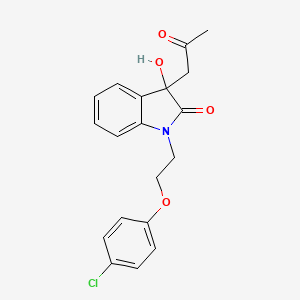
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)



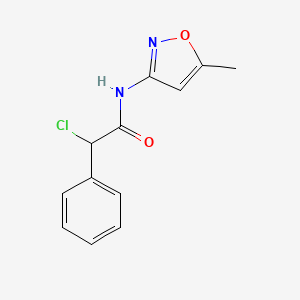
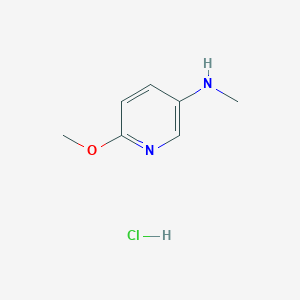
![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)
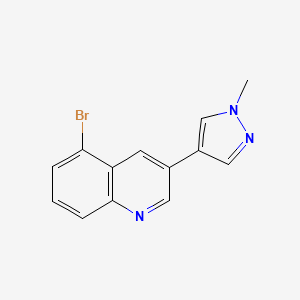

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)